molecular formula C22H14N2OS B504828 3-(1-naphthyl)-2-(2-thienyl)-4(3H)-quinazolinone

3-(1-naphthyl)-2-(2-thienyl)-4(3H)-quinazolinone

Cat. No.: B504828
M. Wt: 354.4g/mol
InChI Key: MBSNOWWSXYAQOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-naphthyl)-2-(2-thienyl)-4(3H)-quinazolinone is a heterocyclic compound that features a quinazolinone core structure substituted with naphthyl and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-naphthyl)-2-(2-thienyl)-4(3H)-quinazolinone typically involves a multi-step process. One efficient approach is the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is advantageous due to its good functional group tolerance, being transition metal and external oxidant-free, and ease of operation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and ensuring environmental and safety compliance.

Chemical Reactions Analysis

Types of Reactions

3-(1-naphthyl)-2-(2-thienyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in aromatic compounds, where substituents on the aromatic ring can be replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions often involve the use of catalysts like palladium on carbon (Pd/C) or acids/bases to facilitate the reaction.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

3-(1-naphthyl)-2-(2-thienyl)-4(3H)-quinazolinone has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(1-naphthyl)-2-(2-thienyl)-4(3H)-quinazolinone exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, it may inhibit specific kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-naphthyl)-2-(2-thienyl)-4(3H)-quinazolinone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to similar compounds.

Properties

Molecular Formula

C22H14N2OS

Molecular Weight

354.4g/mol

IUPAC Name

3-naphthalen-1-yl-2-thiophen-2-ylquinazolin-4-one

InChI

InChI=1S/C22H14N2OS/c25-22-17-10-3-4-11-18(17)23-21(20-13-6-14-26-20)24(22)19-12-5-8-15-7-1-2-9-16(15)19/h1-14H

InChI Key

MBSNOWWSXYAQOH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NC4=CC=CC=C4C3=O)C5=CC=CS5

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NC4=CC=CC=C4C3=O)C5=CC=CS5

Origin of Product

United States

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